

Sulfakinin signaling pathway in *Drosophila melanogaster*

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An In-depth Technical Guide to the Sulfakinin Signaling Pathway in *Drosophila melanogaster*

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sulfakinin (SK) signaling system in *Drosophila melanogaster*, the ortholog of the vertebrate cholecystokinin (CCK) system, is a critical peptidergic pathway involved in a diverse array of physiological and behavioral processes.^{[1][2][3][4]} This neuropeptide system regulates feeding behaviors, satiety, gut motility, aggression, and sexual receptivity by acting on specific G protein-coupled receptors (GPCRs).^{[1][2][3][4][5][6][7][8]} Understanding the intricacies of the SK pathway, from ligand-receptor interactions to downstream cellular responses and organismal outcomes, provides a powerful model for neurobiology and offers potential targets for pest control and therapeutic development. This guide details the core components of the SK signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.

Core Components of the Sulfakinin Signaling Pathway

The SK signaling cascade is initiated by the binding of sulfated neuropeptides to one of two identified GPCRs, leading to downstream intracellular events.

Ligands: Drosulfakinins (DSK)

In *Drosophila melanogaster*, the sulfakinin (Dsk) gene encodes a prepropeptide that is processed to generate two mature, structurally-related peptides: Drosulfakinin I (DSK I) and Drosulfakinin II (DSK II).[5][9] These peptides share a conserved C-terminal sequence, FDDYGHMRF-NH₂, which is crucial for receptor binding and activation.[5] The tyrosine (Y) residue in this sequence can be sulfated, a post-translational modification that is often critical for full biological activity, although non-sulfated forms (nsDSK) can also exhibit activity.[3][5]

- DSK I: FDDYGHMRF-NH₂[5]
- DSK II: GGDDQFDDYGHMRF-NH₂[5]

DSK peptides are produced primarily by neurons in the brain and are also found in the gastrointestinal tract.[3][4][9]

Receptors: DSK-R1 and DSK-R2

DSK peptides exert their effects by binding to two distinct Class A G protein-coupled receptors (GPCRs).[5]

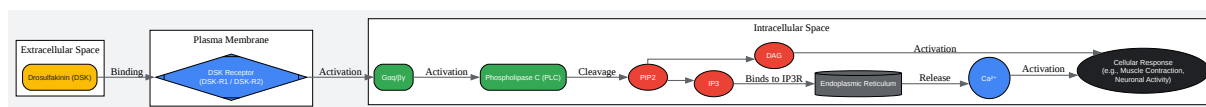
- DSK-R1 (CCKLR-17D1): The first identified DSK receptor.[1][2][10] Signaling through DSK-R1 has been implicated in the regulation of aggression and neuromuscular junction development.[10]
- DSK-R2 (CCKLR-17D3): The second DSK receptor.[1][2][5] This receptor is involved in modulating gut motility and female sexual receptivity.[1][2][5]

The tissue-specific expression of these receptors contributes to the diverse and sometimes distinct physiological roles of SK signaling.[5] For instance, nsDSK II is suggested to act through DSK-R2 in the gut but through DSK-R1 in the heart, indicating tissue-specific signaling pathways.[5]

Downstream Signaling Cascade

Upon binding of DSK to its receptor, the GPCR undergoes a conformational change, activating an associated heterotrimeric G protein. The DSK receptors are primarily linked to the intracellular Ca²⁺ second messenger pathway.[11] The activated G α subunit (likely G α_q)

stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to the ultimate cellular response.



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Caption: The Sulfakinin (DSK) Gq-coupled signaling pathway leading to increased intracellular calcium.

Physiological Functions and Quantitative Data

SK signaling modulates a wide range of functions. The following tables summarize quantitative findings from various studies.

Regulation of Feeding and Foraging

SK is widely recognized as a satiety signal that reduces food intake.^{[6][7][12]} Knocking out the genes for SK (*sk*^{-/-}) or its receptor (*skr1*^{-/-}) leads to an increased feeding rate, supporting its role in satiety.^{[6][7][12]} Furthermore, SK signaling is crucial for the behavioral switch between foraging and mating, where it promotes foraging behavior in starved flies by modulating the expression of olfactory receptors.^{[6][7]}

Table 1: Effects of SK Pathway Manipulation on Feeding Behavior

Genotype/Condition	Phenotype	Quantitative Change	Reference
sk-/- and skr1-/- mutants	Increased feeding rate	Statistically significant increase in food consumption compared to wild-type.	[6][7]
Starved wild-type flies	Upregulation of SkR1 in antennae	Gene expression significantly increased.	[6][12]

| sk-/- and skr1-/- mutants | Shift to mating mode even when starved | Behavioral shift observed in knockout lines. [[6][7][12] |

Modulation of Cardiac and Gut Function

Sulfakinins are known to influence invertebrate gut motility and heart rate.[5] Exogenous application of DSK analogs can induce a reduction in heart rate, with the effect being dependent on the peptide's structure and the developmental stage of the fly.[5]

Table 2: Effect of nsDSK II Analogs on Drosophila Heart Rate

Peptide Analog	Concentration	% Reduction in Heart Rate (Larva)	% Reduction in Heart Rate (Pupa)	% Reduction in Heart Rate (Adult)	Reference
ns[N3]DSK II	1 μ M	Inactive	Inactive	Super agonist (stronger than nsDSK II)	[5]
ns[N4]DSK II	1 μ M	Inactive	More active than nsDSK II	Super agonist (stronger than nsDSK II)	[5]

Note: Data reported as % reduction relative to the basal level. "Inactive" indicates effects were not statistically different from saline control. "Super agonist" indicates a greater effect than the native peptide.

Control of Social and Sexual Behaviors

The SK pathway is a key modulator of complex behaviors such as aggression and sexual receptivity.[1][2][3][10] Loss of DSK function reduces female sexual receptivity, while overexpression enhances it.[1][2] The effect on aggression is more complex, with evidence suggesting a U-shaped dependence where both knockdown and over-activation of DSK neurons can increase social isolation-induced aggression.[10]

Table 3: Role of SK Signaling in Complex Behaviors

Behavior	Genetic Manipulation	Outcome	Reference
Female Sexual Receptivity	Dsk mutant (loss of function)	Reduced receptivity	[1][2]
Female Sexual Receptivity	Pan-neuronal overexpression of Dsk	Enhanced receptivity (quicker copulation)	[1][2]
Female Sexual Receptivity	Activation of DSK neurons (dTrpA1)	Increased virgin female receptivity	[1][2]
Male Aggression	Knockdown of Dsk	Significantly increased social isolation-induced aggression	[10]

| Male Aggression | Activation/Silencing of Dsk neurons | Increased isolation-driven aggression
[[10] |

Key Experimental Protocols

Studying the SK signaling pathway involves a combination of genetic, imaging, and behavioral techniques.

Ex Vivo Calcium Imaging of Brain Explants

This protocol is used to determine if a specific neuropeptide (like DSK) can activate a particular neuronal population and to confirm the receptor involved.[13]

Objective: To visualize calcium influx in DSK receptor-expressing neurons upon DSK peptide application.

Methodology:

- Genetic Preparation: Express a genetically encoded calcium indicator (e.g., GCaMP6s) specifically in neurons of interest (e.g., DSK-R1-expressing neurons) using the GAL4/UAS system. Create a control line where GCaMP6s is expressed in a mutant background lacking the receptor gene (Dsk-R1-/-).[13]

- Brain Dissection: Dissect the larval brain in a saline solution (e.g., Adult Hemolymph-Like Saline, AHLS).[14]
- Mounting: Secure the brain explant in an imaging chamber, often using methods to tether it and prevent movement during recording.[13]
- Imaging Setup: Use a confocal or two-photon microscope to visualize GCaMP fluorescence. [13][14] A 488-nm laser is used for GCaMP excitation.[13]
- Peptide Application: Perfuse the brain explant with a baseline saline solution, then apply the DSK peptide at a known concentration.
- Data Acquisition: Record the changes in GCaMP fluorescence over time before, during, and after peptide application. An increase in fluorescence indicates a rise in intracellular calcium and thus, neuronal activation.[13]
- Control Experiment: Repeat the procedure on the receptor-mutant brain explant. The absence of a fluorescence increase confirms that the observed activation is mediated by the specific DSK receptor.[13]

Foraging Behavior Assay

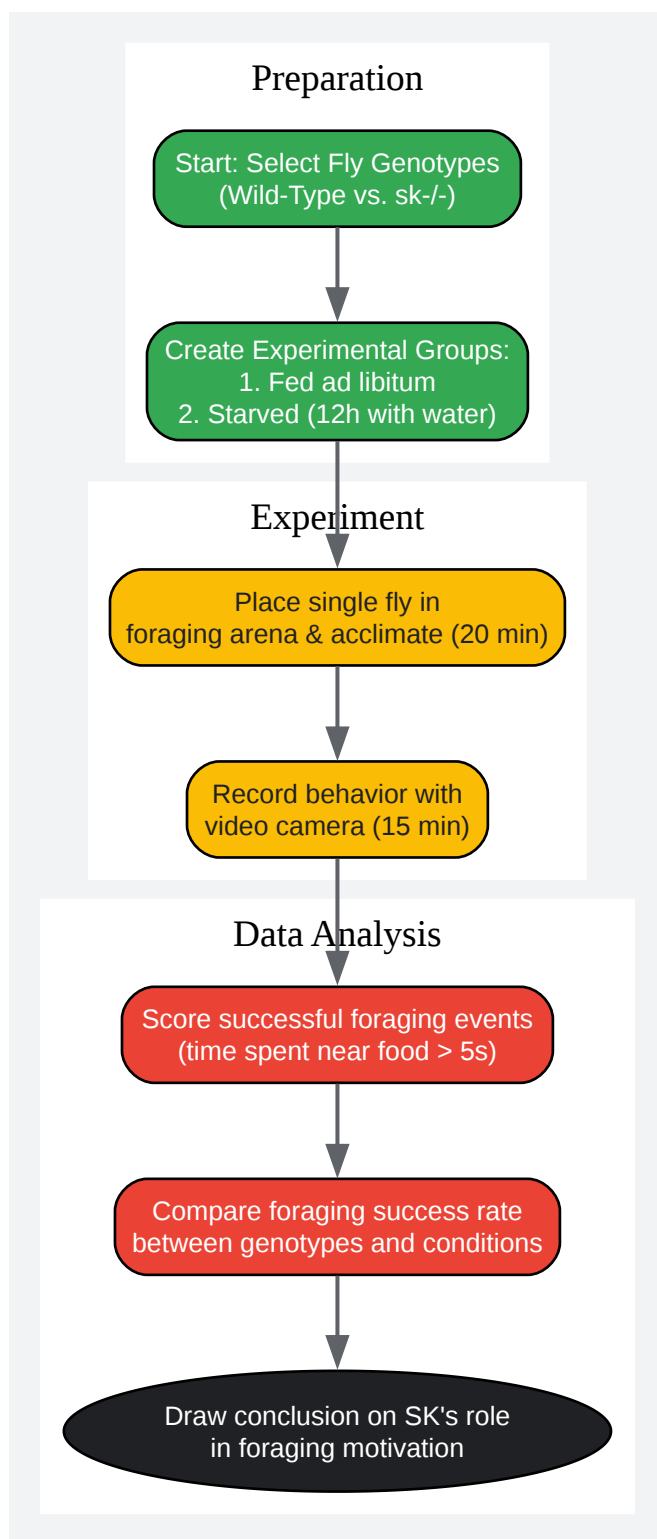
This assay quantifies the trade-off between feeding and other behaviors, which can be modulated by SK signaling.[6][15]

Objective: To measure the effect of SK signaling on the motivation to seek food.

Methodology:

- Animal Preparation: Use wild-type flies and *sk*^{-/-} or *skr1*^{-/-} mutant flies. Flies are either fed ad libitum or starved for a defined period (e.g., 12 hours) with access to water.[6][15]
- Assay Chamber: Place a single fly into a chamber (e.g., 100 mm diameter) containing a small drop of food (e.g., 10 μ L) at the center.[6][15]
- Acclimatization: Allow the fly to acclimatize to the chamber for a set period (e.g., 20 minutes). [6][15]

- Behavioral Recording: Record the fly's behavior using a video camera for a defined duration (e.g., 15 minutes).[\[6\]](#)[\[15\]](#)
- Data Analysis: Score the number of successful foraging events. A successful event is counted when the fly stays within a defined radius of the food source for a minimum duration (e.g., 5 seconds).[\[6\]](#)[\[15\]](#) Compare the foraging success rate between genotypes and nutritional states.



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